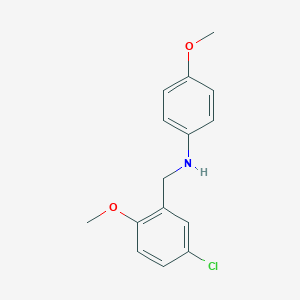![molecular formula C23H26N2O5S2 B425839 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B425839.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This particular compound is notable for its intricate structure, which includes ethoxyaniline and trimethylbenzenesulfonamide moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method is the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings .
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler sulfonamides.
Propriétés
Formule moléculaire |
C23H26N2O5S2 |
|---|---|
Poids moléculaire |
474.6g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H26N2O5S2/c1-5-30-21-10-6-19(7-11-21)24-31(26,27)22-12-8-20(9-13-22)25-32(28,29)23-17(3)14-16(2)15-18(23)4/h6-15,24-25H,5H2,1-4H3 |
Clé InChI |
VHIUBMBGRGBGBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-mesitylacetamide](/img/structure/B425756.png)
![N-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzyl}-4-ethylaniline](/img/structure/B425757.png)
![Methyl {4-[(butylamino)sulfonyl]phenoxy}acetate](/img/structure/B425758.png)

![2-[2-ethyl(phenylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425761.png)
![[4-(Benzyloxy)-3,5-dibromophenyl]methanol](/img/structure/B425762.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}-2-methylaniline](/img/structure/B425764.png)
![N-tert-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B425768.png)
![N-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzyl]-N-(2,3-dimethylphenyl)amine](/img/structure/B425769.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetic acid](/img/structure/B425772.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-4-methoxyaniline](/img/structure/B425773.png)
methanone](/img/structure/B425776.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B425779.png)
